Cas no 1807140-83-5 (Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate)

Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate
-
- インチ: 1S/C9H8F2N2O4/c1-4-6(9(14)17-2)5(13(15)16)3-12-7(4)8(10)11/h3,8H,1-2H3
- InChIKey: RIRUQEIIDBYHGG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C)=C(C(=O)OC)C(=CN=1)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 308
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 85
Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029017127-1g |
Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate |
1807140-83-5 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
Alichem | A029017127-500mg |
Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate |
1807140-83-5 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
Alichem | A029017127-250mg |
Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate |
1807140-83-5 | 95% | 250mg |
$1,029.00 | 2022-03-31 |
Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate 関連文献
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylateに関する追加情報
Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate (CAS No. 1807140-83-5): A Comprehensive Overview
Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate (CAS No. 1807140-83-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in the development of novel bioactive molecules. Its molecular structure, featuring a pyridine core with substituents such as difluoromethyl, methyl, and nitro groups, endows it with distinct reactivity and potential applications in various scientific domains.
The synthesis and characterization of Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate have been extensively studied to understand its role in medicinal chemistry. The presence of the difluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in drug candidates. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its incorporation into drug discovery programs.
In the realm of pharmaceutical research, Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate has been explored as a key intermediate in the synthesis of various bioactive molecules. Its pyridine scaffold is a common motif in many pharmacologically active compounds, making it a valuable building block for medicinal chemists. The nitro group, in particular, can be further functionalized through reduction or diazotization reactions, providing access to a diverse array of derivatives with tailored biological activities.
Recent studies have highlighted the potential of Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate in the development of novel therapeutic agents. For instance, researchers have investigated its derivatives as inhibitors of enzymes involved in inflammatory pathways. The combination of the difluoromethyl and methyl groups enhances its interaction with target proteins, improving its pharmacokinetic properties. Additionally, the nitro group can be exploited to modulate redox-sensitive pathways, offering a dual mechanism of action for treating chronic inflammatory diseases.
The agrochemical industry has also shown interest in this compound due to its potential as a precursor for crop protection agents. Pyridine-based compounds are widely used in pesticides and herbicides due to their ability to interact with biological targets in pests. The structural features of Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate, particularly the electron-withdrawing nature of the nitro group and the lipophilic properties of the difluoromethyl moiety, make it an attractive candidate for designing next-generation agrochemicals with improved efficacy and environmental safety.
In conclusion, Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate (CAS No. 1807140-83-5) represents a significant advancement in the field of organic chemistry and its applications in pharmaceuticals and agrochemicals. Its unique structural features and versatile reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand, further solidifying its importance in modern chemical research.
1807140-83-5 (Methyl 2-(difluoromethyl)-3-methyl-5-nitropyridine-4-carboxylate) 関連製品
- 1695241-81-6(2,2-difluoro-1-(oxan-3-yl)ethan-1-one)
- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)
- 1803687-43-5(2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid)
- 1284794-67-7(3-amino-1-hexyl-1,2-dihydropyridin-2-one)
- 1261811-08-8(2-Amino-4-methylbenzyl chloride)
- 2231674-37-4(8-azabicyclo[3.2.1]octan-6-one;hydrochloride)
- 2171323-25-2(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)
- 1806538-76-0(1-(3-Bromo-2-hydroxyphenyl)-3-chloropropan-1-one)
- 1172401-80-7(1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine)
- 63751-90-6(1,2-Cyclopropanedicarboxylic acid, 1-chloro-)



